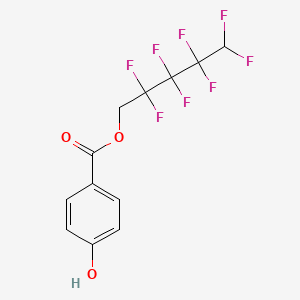![molecular formula C13H22 B14309600 7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane CAS No. 116316-71-3](/img/structure/B14309600.png)
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane is a unique and intriguing compound. Its structure features two spirocyclic rings connected by a central carbon bridge. The compound’s chirality arises from the helical arrangement of its six-membered rings, making it an interesting subject for stereochemical investigations .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane. One common approach involves cyclization of a suitable precursor containing two spirocyclic rings. For example, the reaction of a 1,3-dioxane or 1,3-dithiane derivative with appropriate substituents can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods are less common, laboratory-scale syntheses provide valuable insights into the compound’s properties and applications.
Análisis De Reacciones Químicas
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane undergoes various chemical reactions:
Oxidation: It can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions yield saturated analogs.
Substitution: The compound can participate in substitution reactions at the bridgehead carbon.
Common Reagents: Lewis acids, oxidizing agents, and reducing agents are commonly used.
Major Products: These reactions lead to diverse products, including spirocyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry::
Chiral Catalysts: Researchers explore its use as a chiral scaffold in asymmetric synthesis.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions.
Materials Science:
Drug Design: The compound’s chirality may influence drug interactions.
Biological Activity: Studies assess its effects on biological systems.
Fine Chemicals: It serves as a building block for complex molecules.
Flavor and Fragrance: Some derivatives contribute to fragrance compositions.
Mecanismo De Acción
The exact mechanism by which 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane stands out due to its unique spirocyclic structure. While related compounds exist (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene ), its specific combination of features makes it distinct.
Propiedades
Número CAS |
116316-71-3 |
|---|---|
Fórmula molecular |
C13H22 |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
7,7-dimethyldispiro[2.0.54.23]undecane |
InChI |
InChI=1S/C13H22/c1-11(2)3-5-12(6-4-11)7-8-13(12)9-10-13/h3-10H2,1-2H3 |
Clave InChI |
XILFIHGIWCRDMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CC1)CCC23CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



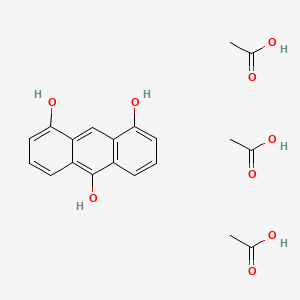
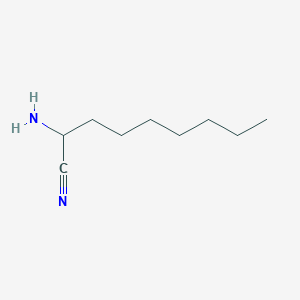
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)
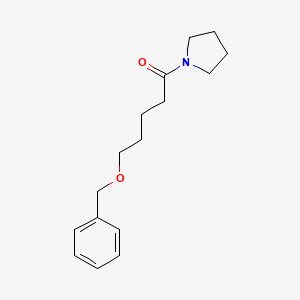
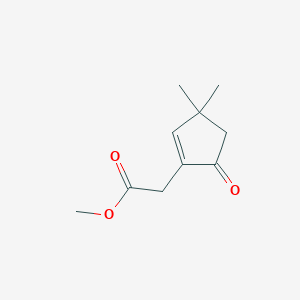
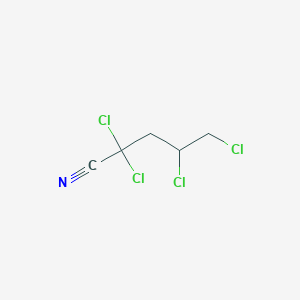
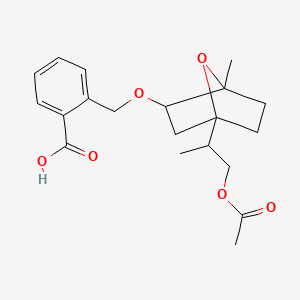
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
